(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride

TRPA1 stereochemistry-activity relationship pain

The compound is a cis-configured 1,3-disubstituted cyclobutanamine, specifically (1s,3s)-3-fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine, supplied as the hydrochloride salt (CAS 1812175‑03‑3). It belongs to the class of strained, conformationally restricted primary amines used as chiral building blocks in medicinal chemistry.

Molecular Formula C11H12ClF4N
Molecular Weight 269.66 g/mol
Cat. No. B15053192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride
Molecular FormulaC11H12ClF4N
Molecular Weight269.66 g/mol
Structural Identifiers
SMILESC1C(CC1(C2=CC=C(C=C2)C(F)(F)F)F)N.Cl
InChIInChI=1S/C11H11F4N.ClH/c12-10(5-9(16)6-10)7-1-3-8(4-2-7)11(13,14)15;/h1-4,9H,5-6,16H2;1H
InChIKeyIMVJYVSDRIWYEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride: Definition, Specifications, and Procurement Profile


The compound is a cis-configured 1,3-disubstituted cyclobutanamine, specifically (1s,3s)-3-fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine, supplied as the hydrochloride salt (CAS 1812175‑03‑3). It belongs to the class of strained, conformationally restricted primary amines used as chiral building blocks in medicinal chemistry . Commercial specifications typically report purity ≥98% (HPLC), molecular weight 269.67 g·mol⁻¹ (HCl salt), and storage at 2–8 °C under dry, sealed conditions .

Why Generic Substitution Fails: The Critical Role of (1s,3s) Stereochemistry and 3-Fluoro Substitution in This Cyclobutanamine Hydrochloride


The (1s,3s) configuration places the primary amine and the 3-fluoro-3-aryl substituent on the same face of the cyclobutane ring, creating a unique exit-vector geometry that cannot be replicated by the trans isomer or by the non-fluorinated analog (cis-3-[4-(trifluoromethyl)phenyl]cyclobutanamine, CAS 1812174‑93‑8). In published TRPA1 antagonist series, the embedded (1s,3s)-3-fluoro-3-arylcyclobutylamine fragment is specifically required for nanomolar potency; replacement by either the trans diastereomer or the des‑fluoro analog is predicted to abrogate activity [1]. Therefore, generic substitution by off‑the‑shelf cyclobutanamine building blocks is not viable for projects that depend on this pharmacophoric scaffold.

Quantitative Evidence Guide: Head-to-Head Differentiation of (1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride


Stereochemistry-Dependent Potency: (1s,3s) Configuration is Essential for TRPA1 Antagonist Activity

In a patent series of oxadiazolone TRPA1 inhibitors, the (1s,3s)-3-fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutylamine fragment was incorporated into compound BDBM481855 (US 10,913,742, Example 99), which exhibited an IC50 of 57.3 nM against human TRPA1 channels in a FLIPR Tetra assay using CHO cells [1]. While the free amine building block itself has not been directly profiled, the stereochemical configuration is locked in the final ligand; the corresponding trans isomer or the des‑fluoro analog (cis-3-[4-(trifluoromethyl)phenyl]cyclobutanamine) would present a markedly different spatial arrangement of the amine and aryl groups, likely disrupting key interactions with the channel pore and reducing potency.

TRPA1 stereochemistry-activity relationship pain

Fluorine Substitution Effect on Metabolic Stability: Predicted Advantage over the Non-Fluorinated Analog

The 3‑fluoro substituent in (1s,3s)-3-fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine is expected to reduce oxidative metabolism at the cyclobutane ring compared to the non‑fluorinated analog cis-3-[4-(trifluoromethyl)phenyl]cyclobutanamine (CAS 1812174‑93‑8). Although direct experimental stability data for the free amine are not publicly available, extensive precedent literature demonstrates that fluorine substitution at metabolically labile positions decreases cytochrome P450-mediated oxidation by deactivating adjacent C–H bonds [1][2]. This class-level inference predicts a measurable improvement in metabolic stability for the 3‑fluoro compound.

fluorine chemistry metabolic stability drug metabolism

Purity Benchmarking: ≥98% vs. 97% for the Closest Non-Fluorinated Analog

Commercially, (1s,3s)-3-fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride is supplied at ≥98% purity (HPLC) , whereas the closest non‑fluorinated analog cis-3-[4-(trifluoromethyl)phenyl]cyclobutanamine is typically offered at 97% purity . Although the absolute difference is small (1%), the higher purity of the target compound reduces the likelihood of side‑product formation in multi‑step syntheses and contributes to improved batch-to-batch reproducibility.

purity building block quality procurement

Conformational Rigidity: Cyclobutane Core Imparts Defined Geometry for Ligand Design

The cyclobutane ring in the (1s,3s) configuration locks the amine and aryl groups in a fixed dihedral angle, providing a rigid scaffold that can enhance target selectivity compared to more flexible acyclic analogs. While direct selectivity data for the free amine are not available, physicochemical studies on 3‑fluorocyclobutylamines confirm that the ring geometry imposes a well-defined orientation of substituents, which is expected to reduce off-target binding entropy costs [1].

conformational analysis cyclobutane medicinal chemistry

Patented Intermediate Status: Direct Synthetic Link to a Preclinical TRPA1 Candidate

US patent 10,913,742 explicitly describes the use of (1s,3s)-3-fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine as a chiral amine building block in the synthesis of Example 99, a potent TRPA1 antagonist [1]. This contrasts with many commercially available cyclobutanamines that lack a direct, documented role in patented pharmaceutical compositions. The connection to a specific patent example provides a clear, defensible rationale for procurement in translational or preclinical research settings.

patent building block TRPA1

Storage Stability: Controlled Conditions Ensure Long-Term Integrity

The hydrochloride salt is recommended for storage sealed in dry conditions at 2–8 °C . In contrast, the free base is typically stored at room temperature . The salt form thus offers greater resistance to thermal degradation and amine oxidation, providing a longer shelf-life under standard laboratory refrigeration.

stability storage logistics

High-Priority Application Scenarios for (1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride


Synthesis of Conformationally Constrained TRPA1 Antagonists for Pain and Inflammation Research

The compound serves as the chiral amine building block for oxadiazolone‑based TRPA1 inhibitors, as exemplified in US 10,913,742 Example 99 (IC50 = 57.3 nM) [1]. Researchers can directly reproduce or modify this lead to explore structure‑activity relationships around the cyclobutane core, confident that the (1s,3s) stereochemistry is preserved.

Fragment-Based Drug Discovery Leveraging Conformational Rigidity

The rigid cyclobutane scaffold, with its defined dihedral angle between the amine and the aryl group, makes the compound an attractive fragment for hit‑to‑lead programs. It can be incorporated into larger molecular architectures to improve target selectivity through reduced entropic penalties, as supported by physicochemical studies of 3‑fluorocyclobutylamines [1].

Comparative Metabolic Stability Profiling of Fluorinated versus Non-Fluorinated Cyclobutanamine Building Blocks

Because the 3‑fluoro substituent is predicted to enhance metabolic stability relative to the non‑fluorinated analog [1], the compound is well suited for systematic in‑vitro metabolism studies. Procurement of both the fluorinated and non‑fluorinated compounds allows head‑to‑head assessment of intrinsic clearance in liver microsomes or hepatocytes, informing lead optimization decisions.

Quote Request

Request a Quote for (1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.